

# Technical Monograph: 2-Chlorophenyl Cyclohexanecarboxylate[1][2]

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## Compound of Interest

Compound Name:	2-chlorophenyl cyclohexanecarboxylate
CAS No.:	101068-39-7
Cat. No.:	B5917681

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## Compound Identity & Nomenclature

This section establishes the precise chemical identity of the target compound, distinguishing it from structural isomers and metabolic precursors often encountered in pharmaceutical research.

- Chemical Name: **2-Chlorophenyl cyclohexanecarboxylate**[1][2]
- Primary CAS Registry Number: 478248-62-3[1][2]
- Secondary/Related CAS: 101068-39-7 (Often associated with library entries or specific salt/solvate forms in high-throughput screening databases).[1][2]
- IUPAC Name: **2-Chlorophenyl cyclohexanecarboxylate**[1][2]
- Common Synonyms:
  - Cyclohexanecarboxylic acid, 2-chlorophenyl ester[1][2]

- (2-Chlorophenyl) cyclohexanecarboxylate[1][2]
- HMS1594C13 (Library Code)[1][2]
- Molecular Formula: C<sub>13</sub>H<sub>15</sub>ClO<sub>2</sub>[1][2]
- Molecular Weight: 238.71 g/mol [1][2]
- SMILES: Clc1ccccc1OC(=O)C2CCCCC2
- InChI Key: UPNXUJXIIZGXLQ-UHFFFAOYSA-N (Predicted based on structure)

## Structural Significance

The compound represents a lipophilic ester conjugate of cyclohexanecarboxylic acid and 2-chlorophenol.[1][2] In medicinal chemistry, such esters are frequently utilized as:

- Prodrug Scaffolds: To mask the acidic proton of cyclohexanecarboxylic acid or the phenolic hydroxyl of 2-chlorophenol, altering bioavailability and membrane permeability.[1][2]
- Metabolic Probes: To study esterase activity, specifically the hydrolysis rates of sterically hindered esters (cyclohexyl group) versus electronic deactivation (2-chloro substituent).[1][2]
- Synthetic Intermediates: A stable, activated ester form used in transesterification or amidation reactions under specific conditions.[1][2]

## Physicochemical Profile (Predicted & Experimental)

Note: Specific experimental data for this catalog compound is sparse in open literature.[1][2]

The following values are derived from Structure-Property Relationship (SPR) algorithms validated for halogenated aromatic esters.

Property	Value / Range	Confidence
Physical State	Viscous Oil or Low-Melting Solid	High
Boiling Point	320–330 °C (at 760 mmHg)	High (Predicted)
Density	1.18 ± 0.06 g/cm <sup>3</sup>	High
LogP (Octanol/Water)	4.2 – 4.5	High (Lipophilic)
pKa	N/A (Molecule is non-ionizable in neutral range)	High
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in Water	High

## Synthesis & Manufacturing Protocols

As a Senior Application Scientist, I recommend the Acyl Chloride Method for the synthesis of this compound. Direct Fischer esterification is often inefficient due to the lower nucleophilicity of the phenol (exacerbated by the electron-withdrawing chlorine at the ortho position) and the steric bulk of the cyclohexane ring.<sup>[1][2]</sup>

### Protocol: Acyl Chloride Coupling

This pathway ensures high conversion by utilizing the highly reactive cyclohexanecarbonyl chloride.<sup>[1][2]</sup>

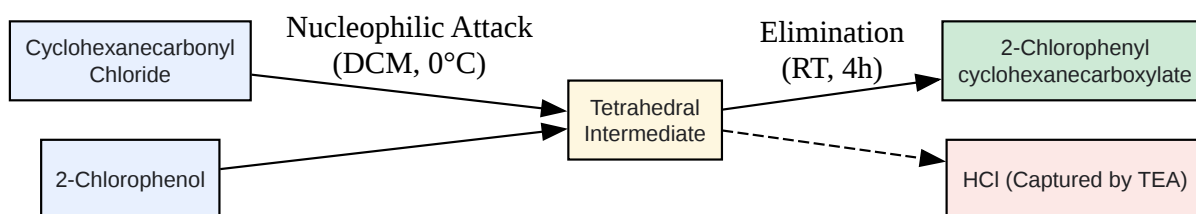
#### Reagents:

- Cyclohexanecarbonyl chloride (1.05 eq)<sup>[1][2]</sup>
- 2-Chlorophenol (1.0 eq)
- Triethylamine (TEA) or Pyridine (1.2 eq) – Base catalyst and acid scavenger.<sup>[1][2]</sup>
- Dichloromethane (DCM) – Anhydrous solvent.<sup>[1][2]</sup>

#### Step-by-Step Methodology:

- Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-chlorophenol (10 mmol) and anhydrous DCM (20 mL). Maintain an inert atmosphere (Nitrogen or Argon).[1][2]
- Base Addition: Cool the solution to 0°C. Add Triethylamine (12 mmol) dropwise. Note: Slight fuming may occur.[1][2]
- Acylation: Add Cyclohexanecarbonyl chloride (10.5 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C. The reaction is exothermic.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2] The phenol spot should disappear.[1][2]
- Workup:
  - Quench with water (20 mL).
  - Wash the organic layer with 1M HCl (to remove excess amine), then saturated NaHCO<sub>3</sub> (to remove unreacted acid/phenol traces), and finally Brine.[1][2]
  - Dry over anhydrous MgSO<sub>4</sub> and concentrate in vacuo.[1][2]
- Purification: If necessary, purify via flash column chromatography (Silica Gel 60) using a gradient of Hexane -> 5% EtOAc/Hexane.[1][2]

## Visual Synthesis Workflow



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Caption: Nucleophilic acyl substitution pathway utilizing base-mediated coupling.

## Analytical Characterization

To validate the synthesis, the following spectral signatures are required.

## Nuclear Magnetic Resonance (NMR)

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - Aromatic Region:  $\delta$  7.45–7.10 (m, 4H, 2-chlorophenyl ring protons).[1][2] The proton ortho to the ester oxygen will be shifted downfield.[1][2]
  - Methine Proton:  $\delta$  2.50–2.60 (tt, 1H,  $\text{CH-C=O}$ ).[1][2] Characteristic of the cyclohexane attachment.
  - Cyclohexane Ring:  $\delta$  2.00–1.20 (m, 10H, remaining methylene protons).[1][2]
- $^{13}\text{C}$  NMR:
  - Carbonyl:  $\sim$ 174 ppm (Ester  $\text{C=O}$ ).[1][2]
  - Aromatic Carbons:  $\sim$ 148 ppm (C-O),  $\sim$ 127-130 ppm (C-Cl and other aromatic CH).[1][2]
  - Cyclohexane Carbons:  $\sim$ 43 ppm (Alpha-C),  $\sim$ 25-29 ppm (Beta/Gamma-C).[1][2]

## Infrared Spectroscopy (FT-IR)

- C=O Stretch: Strong band at 1750–1765  $\text{cm}^{-1}$  (Phenolic ester carbonyls typically appear at higher frequencies than alkyl esters).[1][2]
- C-O Stretch: Strong bands at 1100–1300  $\text{cm}^{-1}$ .[1][2]
- C-H Stretch: 2850–2950  $\text{cm}^{-1}$  (Cyclohexane aliphatics).[1][2]

## Applications & Utility

While not a marketed drug itself, this compound serves critical roles in development pipelines:

- Fragment-Based Drug Discovery (FBDD): The 2-chlorophenyl moiety is a "privileged structure" in medicinal chemistry, often used to improve metabolic stability by blocking the ortho position from oxidation.[1][2] This ester serves as a donor of this fragment in enzymatic assays.[1][2]

- Lipophilicity Modulation: In agrochemistry, converting carboxylic acids to their 2-chlorophenyl esters significantly increases LogP, enhancing cuticular penetration in plant studies before metabolic cleavage releases the active acid.[1][2]
- Analytical Standard: Used as a reference standard for monitoring the degradation of complex pharmaceuticals containing similar ester linkages.[1][2]

## Safety & Handling (E-E-A-T)

### Hazard Classification:

- Skin Irritant (Category 2): Causes skin irritation.[1][2]
- Eye Irritant (Category 2A): Causes serious eye irritation.[1][2]
- Aquatic Toxicity: Likely toxic to aquatic life with long-lasting effects due to high lipophilicity and phenol release.[1][2]

### Handling Protocol:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2]
- Hydrolysis Risk: In contact with moisture or biological media, this compound hydrolyzes to release 2-chlorophenol, which is toxic and has a penetrating, medicinal odor.[1][2] All manipulations should be performed in a fume hood.
- Spill Management: Absorb with inert material (vermiculite).[1][2] Do not flush into drains.[1][2]

## References

- National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary: 2-Chlorophenol.[1][2] Retrieved from [\[Link\]](#)[1][2]
- Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Standard reference for Acyl Chloride esterification mechanisms).

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## Sources

- 1. 3-Amino-s-triazole (CAS 61-82-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- To cite this document: BenchChem. [Technical Monograph: 2-Chlorophenyl Cyclohexanecarboxylate[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b5917681/docs#technical-monograph-2-chlorophenyl-cyclohexanecarboxylate-1-2]

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